Cholecystokinin is synthesized in the endocrine I-cells located in the mucosal lining of the duodenum and jejunum. Upon food ingestion, particularly fats and proteins, these cells release cholecystokinin into the bloodstream. It is classified under the broader category of gastrointestinal hormones, specifically as a peptide hormone that acts on various organs to facilitate digestion and regulate satiety.
Cholecystokinin is synthesized from a larger precursor protein known as preprocholecystokinin, which consists of 115 amino acids. The synthesis process involves several steps:
The processing of preprocholecystokinin occurs primarily at monobasic sites, resulting in various bioactive fragments that are released depending on physiological demands .
The molecular structure of cholecystokinin (10-20) comprises a specific sequence of amino acids that contribute to its biological activity. This peptide contains 11 amino acids, with a notable sequence that includes critical residues for receptor binding. The structure can be represented as follows:
The presence of a sulfated tyrosine at position 7 is crucial for high-affinity binding to cholecystokinin receptors, particularly CCK1 receptors .
Cholecystokinin participates in several chemical reactions primarily related to its interaction with specific receptors:
These interactions highlight its role as a signaling molecule rather than undergoing traditional chemical reactions.
The mechanism of action for cholecystokinin involves several steps:
The physiological effects are crucial for effective digestion and nutrient absorption.
Cholecystokinin exhibits several key physical and chemical properties:
These properties are essential for its function as a hormone involved in acute digestive responses.
Cholecystokinin has several scientific applications:
The conceptual foundation for cholecystokinin emerged from early 20th-century investigations into digestive regulation. In 1856, Claude Bernard observed that duodenal acid application stimulated bile release, suggesting chemical (rather than purely neural) coordination [2]. This was substantiated in 1903 when Émile Wertheimer demonstrated persistent bile secretion after neural pathway disruption, implying humoral mediation [1] [2]. Charles Fleig’s 1904 cross-circulation experiments provided direct evidence: blood from duodenum-stimulated dogs triggered bile flow in recipients, confirming a blood-borne factor [1] [8]. These findings paralleled secretin’s 1902 discovery, initially complicating attribution of biliary effects. By 1914, Okada documented acid-induced gallbladder contraction and bile secretion, distinguishing two components of biliary response [2]. Nevertheless, the field remained contentious for decades due to methodological limitations in isolating intestinal factors and overlapping physiologies.
Table 1: Key Early Findings in Intestinal Hormone Research
Year | Researcher | Observation | Significance |
---|---|---|---|
1856 | Claude Bernard | Duodenal acid increases bile flow | First evidence of chemical (non-neural) regulation |
1903 | Émile Wertheimer | Bile secretion persists after nerve transection | Confirmed humoral mediation |
1904 | Charles Fleig | Cross-circulation transfers bile-stimulating activity | Demonstrated blood-borne messenger |
1914 | Okada | Duodenal acid stimulates both hepatic bile and gallbladder contraction | Differentiated two functional components |
The definitive isolation of cholecystokinin as a distinct entity resulted from systematic efforts to resolve secretin’s role. Andrew Conway Ivy and Eric Oldberg (Northwestern University, 1928) identified a gallbladder-contracting factor in intestinal extracts, naming it "cholecystokinin" (Greek: chole = bile, cysto = sac, kinin = move) [1] [6] [8]. Their dog experiments demonstrated that:
Concurrently, a separate pancreatic enzyme-secreting factor—"pancreozymin"—was identified by Harper and Raper (1943). They observed that intestinal extracts stimulated pancreatic amylase release without affecting bicarbonate secretion (a secretin-specific effect) [1] [6]. For 25 years, cholecystokinin and pancreozymin were considered distinct hormones. However, overlapping activities emerged: pancreozymin preparations inconsistently contracted gallbladders, initially attributed to contamination [1] [2]. This dual functionality prompted re-evaluation.
Resolution came through large-scale biochemical isolation. Swedish chemists Viktor Mutt and Johannes Erik Jorpes processed porcine intestines from 20,000 hogs (yielding ~20 km of tissue) [2]. Their 1968 sequencing revealed identical amino acid sequences in purified cholecystokinin and pancreozymin fractions, confirming a single hormone with dual roles [1] [4] [8]. The bioactive core (sulfated tyrosyl residue at position 7 from C-terminus) proved essential for both gallbladder contraction and pancreatic enzyme secretion [4] [6].
Table 2: Molecular Forms of Cholecystokinin and Functions
Molecular Form | Length (AA) | Primary Source | Key Functions |
---|---|---|---|
Cholecystokinin-58 | 58 | Intestinal endocrine cells | Major circulating form; sustained stimulation |
Cholecystokinin-33 | 33 | Intestinal endocrine cells | Stable bioactive form; gallbladder/pancreatic activation |
Cholecystokinin-8 | 8 | Neuronal tissue | Neurotransmitter; satiety signaling, anxiety modulation |
Terminology shifted as biochemical understanding advanced. "Pancreozymin" (Harper and Raper, 1943) described pancreatic enzyme (zymogen)-releasing activity [1] [6]. "Cholecystokinin" (Ivy and Oldberg, 1928) specifically denoted gallbladder motility [8]. The coexistence of these terms created clinical and scientific ambiguity, particularly when pancreozymin-rich extracts exhibited cholecystokinin-like effects [2].
Mutt and Jorpes’ structural elucidation (1968) forced reconciliation:
Consequently, "cholecystokinin" (CCK) became the standardized term, though "CCK-PZ" (cholecystokinin-pancreozymin) persisted briefly [2] [8]. Receptor studies further solidified this integration:
This terminological unification reflected cholecystokinin’s integrative role in nutrient digestion—coordinating biliary, pancreatic, and gastric functions via a single molecular entity [1] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7